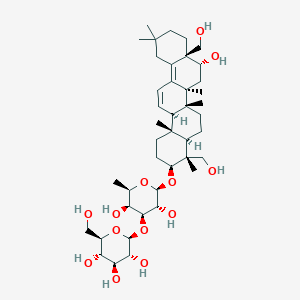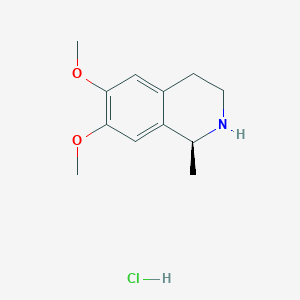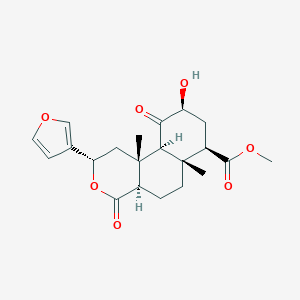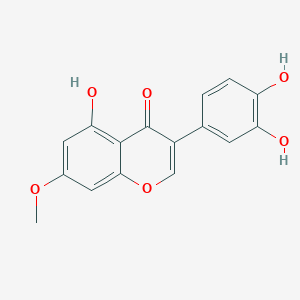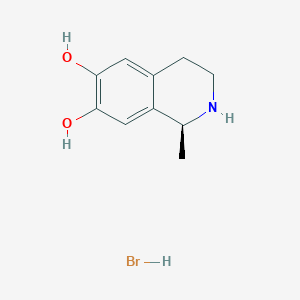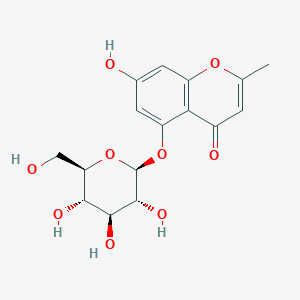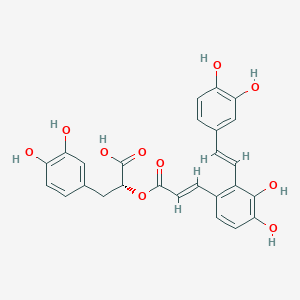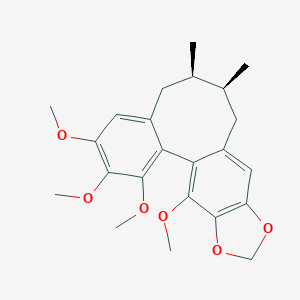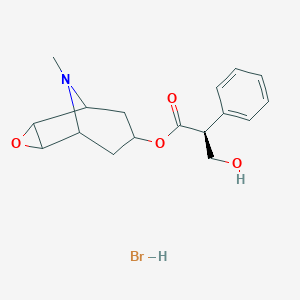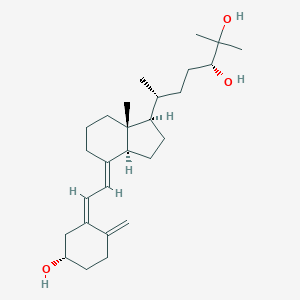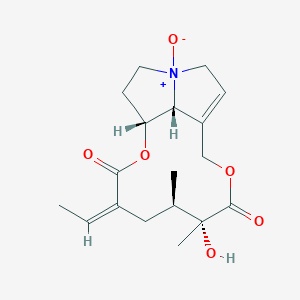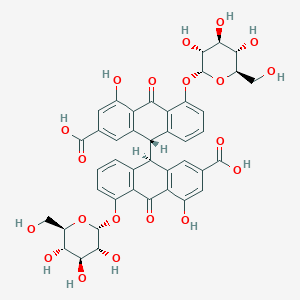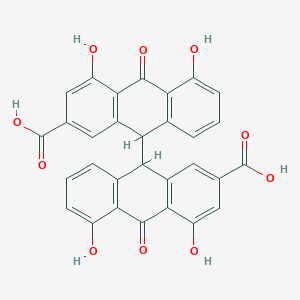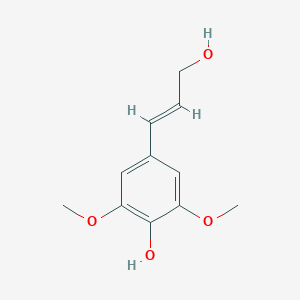
Sinapyl alcohol
概要
説明
Sinapyl alcohol is an organic compound structurally related to cinnamic acid . It is biosynthesized via the phenylpropanoid biochemical pathway, with its immediate precursor being sinapaldehyde . This phytochemical is one of the monolignols, which are precursors to lignin or lignans .
Synthesis Analysis
The cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in lignin biosynthesis as it catalyzes the final step in the synthesis of monolignols . The CAD gene family has been studied in Arabidopsis thaliana, Oryza sativa, and partially in Populus . The comparison of the cinnamyl alcohol synthesis ability of different strains was performed under various conditions .
Molecular Structure Analysis
Sinapyl alcohol has a molecular formula of C11H14O4 and an average mass of 210.227 Da . It is derived from the polyphenolic monolignols or hydroxy cinnamyl alcohols, which in turn are synthesized from phenylalanine derived from the shikimate biosynthetic pathway .
Chemical Reactions Analysis
Sinapyl alcohol, a monolignol, is a primary lignin monomer . It participates in the initial stages in the biosynthesis of lignin . Coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate have been reported .
Physical And Chemical Properties Analysis
Sinapyl alcohol has a chemical formula of C11H14O4 and a molar mass of 210.226 . It appears as a colorless solid with a melting point ranging from 61 to 65 °C .
科学的研究の応用
1. Study of Plant Cell Wall Lignification
- Summary of Application : Sinapyl alcohol is used in the study of plant cell wall lignification. A chemically-modified sinapyl alcohol can intercept the lignification pathway and is incorporated in place of natural sinapyl alcohol into lignin in vivo .
- Methods of Application : The chemical reporter strategy is used to trace the behavior of biomolecules in living systems. This involves the metabolic incorporation of a reporter in the organism, tissue, or cells under scrutiny. This reporter is a synthetic analogue of the biomolecule being studied bearing a small innocuous chemical tag .
- Results or Outcomes : Once incorporated into the plant cell wall, the chemical reporter group can undergo bioorthogonal ligation reaction with an EPR probe .
2. Anti-inflammatory and Antinociceptive Activities
- Summary of Application : Sinapyl alcohol has been found to have anti-inflammatory and antinociceptive activities .
- Methods of Application : Sinapyl alcohol reduces LPS-induced production of nitrite, prostaglandin E2 (PGE2), and TNF-α in RAW 264.7 cells .
- Results or Outcomes : Sinapyl alcohol inhibits acetic acid-induced writhing and increases the latency to paw licking in the hot plate test in mice .
3. Biosynthesis of Lignin
- Summary of Application : Sinapyl alcohol, a monolignol, is a primary lignin monomer. It participates in the initial stages in the biosynthesis of lignin .
- Methods of Application : Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway, its immediate precursor being sinapaldehyde .
- Results or Outcomes : The biosynthesis of lignin involves the coupling reactions of sinapyl alcohol and sinapyl p-hydroxybenzoate .
4. Biosynthetic Precursor to Various Stilbenoids and Coumarins
- Summary of Application : Sinapyl alcohol is a biosynthetic precursor to various stilbenoids and coumarins .
- Methods of Application : Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway .
- Results or Outcomes : The biosynthesis of stilbenoids and coumarins involves the conversion of sinapyl alcohol into these compounds .
5. Lignin Monomers
- Summary of Application : Sinapyl alcohol is one of the monolignols, which are precursors to lignin or lignans .
- Methods of Application : It is biosynthesized via the phenylpropanoid biochemical pathway, its immediate precursor being sinapaldehyde .
- Results or Outcomes : It is heavily incorporated into lignins of CCR-down-regulated plants .
6. Bioimaging
- Summary of Application : Sinapyl alcohol is used in bioimaging. A chemically-modified sinapyl alcohol can intercept the lignification pathway and is incorporated in place of natural sinapyl alcohol into lignin in vivo .
- Methods of Application : The chemical reporter strategy is used to trace the behavior of biomolecules in living systems. This involves the metabolic incorporation of a reporter in the organism, tissue, or cells under scrutiny. This reporter is a synthetic analogue of the biomolecule being studied bearing a small innocuous chemical tag .
- Results or Outcomes : Once incorporated into the plant cell wall, the chemical reporter group can undergo bioorthogonal ligation reaction with an EPR probe .
Safety And Hazards
将来の方向性
Lignin, the second richest biopolymer on earth, after cellulose, and the primary deposition on the secondary cell wall structure of plants, is composed of complex phenolic compounds . Its composition makes it an important natural renewable raw material for the production of a number of commodity products . The scientific community has been attracted to cellulose because of its abundance, adaptability, sustainability, and affordability .
特性
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314695 | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinapyl alcohol | |
CAS RN |
20675-96-1, 537-33-7 | |
| Record name | trans-Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,5-dimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 65 °C | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



